Cas no 51454-64-9 (2-(chloromethyl)pyridine-4-carbonitrile)
2-(chloromethyl)pyridine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(Chloromethyl)isonicotinonitrile
- 2-(chloromethyl)pyridine-4-carbonitrile
- MFCD10697594
- 2-(Chloromethyl)-4-pyridinecarbonitrile
- EN300-195989
- DTXSID601278254
- SCHEMBL18078827
- 51454-64-9
- AKOS010782143
- AB60015
-
- MDL: MFCD28024788
- Inchi: 1S/C7H5ClN2/c8-4-7-3-6(5-9)1-2-10-7/h1-3H,4H2
- InChI Key: DENUXIGZQGZLCB-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C#N)C=CN=1
Computed Properties
- Exact Mass: 152.0141259g/mol
- Monoisotopic Mass: 152.0141259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 36.7Ų
2-(chloromethyl)pyridine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029206387-1g |
2-(Chloromethyl)isonicotinonitrile |
51454-64-9 | 95% | 1g |
$763.98 | 2023-09-01 | |
| Chemenu | CM177436-1g |
2-(chloromethyl)isonicotinonitrile |
51454-64-9 | 95% | 1g |
$830 | 2021-08-05 | |
| Chemenu | CM177436-1g |
2-(chloromethyl)isonicotinonitrile |
51454-64-9 | 95% | 1g |
$830 | 2022-06-11 | |
| Crysdot LLC | CD11112771-1g |
2-(Chloromethyl)isonicotinonitrile |
51454-64-9 | 95+% | 1g |
$880 | 2024-07-17 | |
| eNovation Chemicals LLC | Y0995037-1g |
2-(chloromethyl)isonicotinonitrile |
51454-64-9 | 95% | 1g |
$900 | 2025-02-19 | |
| A2B Chem LLC | AG40101-50mg |
2-(Chloromethyl)isonicotinonitrile |
51454-64-9 | 95% | 50mg |
$131.00 | 2024-04-19 | |
| A2B Chem LLC | AG40101-100mg |
2-(Chloromethyl)isonicotinonitrile |
51454-64-9 | 95% | 100mg |
$178.00 | 2024-04-19 | |
| A2B Chem LLC | AG40101-250mg |
2-(Chloromethyl)isonicotinonitrile |
51454-64-9 | 95% | 250mg |
$239.00 | 2024-04-19 | |
| A2B Chem LLC | AG40101-500mg |
2-(Chloromethyl)isonicotinonitrile |
51454-64-9 | 95% | 500mg |
$355.00 | 2024-04-19 | |
| A2B Chem LLC | AG40101-1g |
2-(Chloromethyl)isonicotinonitrile |
51454-64-9 | 95% | 1g |
$447.00 | 2024-04-19 |
2-(chloromethyl)pyridine-4-carbonitrile Suppliers
2-(chloromethyl)pyridine-4-carbonitrile Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-(chloromethyl)pyridine-4-carbonitrile
Comprehensive Guide to 2-(Chloromethyl)pyridine-4-carbonitrile (CAS No. 51454-64-9): Properties, Applications, and Industry Insights
2-(Chloromethyl)pyridine-4-carbonitrile (CAS No. 51454-64-9) is a versatile heterocyclic compound widely used in pharmaceutical, agrochemical, and material science research. This pyridine derivative features a reactive chloromethyl group and a cyano functional group, making it a valuable chemical intermediate for synthesizing complex molecules. With growing interest in nitrile-containing compounds and chloromethylation reactions, this compound has gained attention in drug discovery and catalysis research.
The molecular structure of 2-(chloromethyl)pyridine-4-carbonitrile combines the aromaticity of pyridine rings with the reactivity of both electrophilic chloromethyl and nucleophilic nitrile groups. This dual functionality enables diverse cross-coupling reactions, particularly in palladium-catalyzed transformations that are trending in green chemistry applications. Recent studies highlight its role in developing biodegradable materials and energy storage systems, addressing current environmental concerns.
In pharmaceutical applications, 51454-64-9 serves as a precursor for kinase inhibitors and antiviral agents, aligning with global demand for targeted therapies. Its structure-activity relationship (SAR) makes it valuable for medicinal chemistry optimization, particularly in fragment-based drug design—a hot topic in AI-assisted drug discovery. The compound's hydrogen bonding capacity and π-stacking potential contribute to its bioavailability enhancement properties.
From a synthetic chemistry perspective, researchers frequently search for alternative routes to 2-(chloromethyl)pyridine-4-carbonitrile synthesis to improve atom economy and reduce hazardous byproducts. Modern approaches emphasize microwave-assisted synthesis and continuous flow chemistry, reflecting industry shifts toward process intensification. The compound's stability under photocatalytic conditions has also sparked interest in visible-light-mediated reactions.
Material scientists utilize 2-(chloromethyl)pyridine-4-carbonitrile for designing functionalized polymers and metal-organic frameworks (MOFs). Its ability to form coordination complexes supports developments in molecular sensors and catalysts for CO2 conversion—a critical area in carbon capture technologies. The nitrile group's dipole moment enhances material dielectric properties, relevant for flexible electronics manufacturing.
Analytical characterization of CAS 51454-64-9 typically involves HPLC purity analysis, mass spectrometry, and multinuclear NMR spectroscopy. Recent advancements in hyphenated techniques like LC-MS/MS have improved detection sensitivity for trace impurities, addressing quality control challenges in high-value chemical production. Proper storage conditions (typically under inert atmosphere) and handling protocols ensure compound stability during scale-up processes.
The commercial availability of 2-(chloromethyl)pyridine-4-carbonitrile meets demand from contract research organizations (CROs) and academic laboratories. Suppliers often provide custom synthesis services and derivatization options, catering to specialized research needs. Market trends show increasing requests for isotope-labeled versions (13C, 15N) for metabolic pathway studies and mechanistic investigations.
Emerging applications include using this compound as a ligand precursor in asymmetric catalysis and as a building block for photoactive materials in organic photovoltaics. Its compatibility with click chemistry reactions makes it valuable for bioconjugation strategies, particularly in antibody-drug conjugate (ADC) development—a rapidly growing sector in biopharmaceuticals.
Environmental considerations drive research into biodegradation pathways of pyridine-based compounds. While 51454-64-9 demonstrates moderate persistence, its structure-toxicity relationships are being actively studied through computational toxicology models and QSAR predictions. Regulatory compliance focuses on proper waste stream management during industrial applications.
Future research directions may explore enzyme-mediated transformations of this compound and its potential in supramolecular chemistry applications. The growing chemical space around functionalized pyridines ensures sustained interest in 2-(chloromethyl)pyridine-4-carbonitrile as a multipurpose synthetic intermediate across scientific disciplines.
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